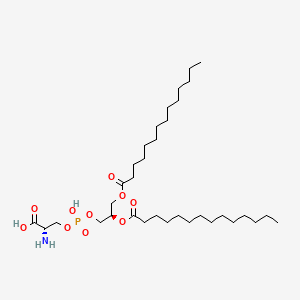

Dimyristoyl phosphatidylserine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PS(14:0/14:0), also known as dmpse or PS(28:0), belongs to the class of organic compounds known as phosphatidylserines. These are glycerophosphoserines in which two fatty acids are bonded to the glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylserines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PS(14:0/14:0) is considered to be a glycerophosphoserine lipid molecule. PS(14:0/14:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PS(14:0/14:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PS(14:0/14:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PS(14:0/14:0) exists in all eukaryotes, ranging from yeast to humans. PS(14:0/14:0) participates in a number of enzymatic reactions. In particular, PS(14:0/14:0) can be converted into PE(14:0/14:0) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, Choline and PS(14:0/14:0) can be biosynthesized from PC(14:0/14:0) and L-serine; which is catalyzed by the enzyme phosphatidylserine synthase. Furthermore, PS(14:0/14:0) can be biosynthesized from lyso-PS(14:0/0:0) through its interaction with the enzyme ALE1P acyltransferase. Finally, PS(14:0/14:0) can be biosynthesized from lyso-PS(0:0/14:0); which is mediated by the enzyme ALE1P acyltransferase. In humans, PS(14:0/14:0) is involved in phosphatidylcholine biosynthesis PC(14:0/14:0) pathway and phosphatidylethanolamine biosynthesis pe(14:0/14:0) pathway.

科学研究应用

Membrane Dynamics and Structure

Biophysical Studies

DMPS is used extensively in biophysical studies to understand membrane dynamics. Research indicates that DMPS can influence the structural properties of lipid bilayers. For instance, studies employing small-angle neutron scattering have demonstrated that membrane-active peptides, such as melittin, interact differently with DMPS-containing bilayers compared to those with other phospholipids. The thickness and composition of lipid bilayers change significantly in response to these interactions, revealing insights into lipid-specific interactions within mixed composition membranes .

Calcium-Induced Clustering

Research has shown that calcium ions can induce clustering of phosphatidylserine in mixed lipid bilayers. DMPS's role in this clustering process is vital for understanding how anionic lipids like phosphatidylserine contribute to the lateral organization of membranes under physiological conditions . This clustering is critical for various cellular processes, including signal transduction and membrane fusion.

Neurobiology and Cell Signaling

Role in Neuronal Function

DMPS is enriched in the inner leaflet of neuronal membranes and is crucial for several signaling pathways. It interacts with proteins involved in neuronal survival and differentiation, such as Akt and protein kinase C . The presence of DMPS facilitates neurotransmitter release through exocytosis, highlighting its importance in synaptic function.

Implications in Neurodegenerative Diseases

Recent studies suggest that elevated concentrations of DMPS on cell membranes may trigger apoptosis by attracting phagocytes during neurodegeneration. This mechanism is particularly relevant in conditions like Alzheimer's disease and type 2 diabetes, where misfolded proteins aggregate due to increased DMPS levels . Understanding this relationship could lead to novel therapeutic strategies targeting membrane dynamics in neurodegenerative disorders.

Drug Delivery Systems

Lipid Bilayer Models for Drug Permeation

DMPS has been utilized to create lipid bilayer models to study drug permeation across cell membranes. These models help elucidate how the exposure of phosphatidylserine affects the permeability of drugs, which can be critical for developing targeted therapies for cancer . The presence of DMPS alters the energy barrier for drug molecules, facilitating their entry into cells—a property that can be exploited for enhancing drug delivery.

Fertilization and Gamete Fusion

Molecular Mechanisms in Fertilization

DMPS has been implicated in the molecular mechanisms underlying gamete fusion during fertilization. Studies have identified its role as a mediator in the fusion process of gametes across various species, including plants and animals. The conservation of this function suggests that DMPS may play a fundamental role in reproductive biology . Understanding these mechanisms can provide insights into fertility treatments and reproductive health.

Case Studies and Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Interaction with Melittin | DMPS alters bilayer thickness based on peptide concentration | Insights into peptide-lipid interactions |

| Calcium-Induced Clustering | Ca²⁺ induces clustering of phosphatidylserine | Importance in cellular signaling |

| Neurodegeneration | Elevated DMPS triggers apoptosis via phagocyte activation | Potential therapeutic target for neurodegenerative diseases |

| Drug Permeation Models | DMPS enhances drug permeation through lipid bilayers | Applications in drug delivery systems |

属性

CAS 编号 |

64023-32-1 |

|---|---|

分子式 |

C34H66NO10P |

分子量 |

679.9 g/mol |

IUPAC 名称 |

(2S)-2-amino-3-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid |

InChI |

InChI=1S/C34H66NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(36)42-27-30(28-43-46(40,41)44-29-31(35)34(38)39)45-33(37)26-24-22-20-18-16-14-12-10-8-6-4-2/h30-31H,3-29,35H2,1-2H3,(H,38,39)(H,40,41)/t30-,31+/m1/s1 |

InChI 键 |

WKJDWDLHIOUPPL-JSOSNVBQSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCC |

手性 SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCC |

规范 SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCC |

Key on ui other cas no. |

64023-32-1 |

物理描述 |

Solid |

同义词 |

1,2-dimyristoyl-sn-glycero-3-phosphorylserine dimyristoylphosphatidylserine DMPSE |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。